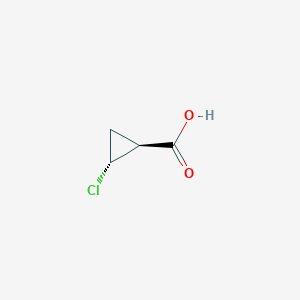

![molecular formula C14H12FN3S2 B2540603 4-氟-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺 CAS No. 862974-53-6](/img/structure/B2540603.png)

4-氟-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The presence of fluorine atoms in such compounds is known to influence their biological activity, making them of interest in pharmaceutical research for their potential antitumor, antimicrobial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of fluorinated benzothiazole derivatives can be complex, involving multiple steps such as amination, cyclization, and alkylation. For instance, mono- and difluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization of precursor thiobenzanilides . In another study, fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives were prepared starting from 2-amino benzothiazole through amination, cyclization, alkylation, and click chemistry .

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like single-crystal X-ray diffraction. This method has been used to elucidate the crystal structure of a related compound, revealing details such as the space group, cell dimensions, and the presence of intermolecular hydrogen bonds that stabilize the three-dimensional network structure .

Chemical Reactions Analysis

Fluorinated benzothiazoles can undergo various chemical reactions, including the formation of intermolecular hydrogen bonds and π-π interactions, which contribute to their three-dimensional network structures. These interactions can be crucial for the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzothiazoles, such as solubility, can be significantly improved compared to their non-fluorinated counterparts. For example, certain derivatives have shown solubilities exceeding 50 mg/ml in water or PBS buffer systems at room temperature . The introduction of fluorine atoms can also affect the cytotoxicity and specificity of these compounds against various cell lines, with some showing potent cytotoxicity in sensitive human breast cell lines but being inactive against other cell types .

Relevant Case Studies

In terms of antitumor activity, one study found that 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole exhibited potent broad-spectrum activity in the NCI cell panel and did not produce exportable metabolites in the presence of sensitive MCF-7 cells . Another study reported good antitumor activity of a synthesized compound against the Hela cell line . Additionally, fluorine-substituted benzothiazole derivatives have shown potential anti-inflammatory effects by inhibiting LPS-induced NO secretion . The antimicrobial and anticancer activities of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have also been investigated, identifying promising compounds .

科学研究应用

抗癌活性

一项关于相关苯并噻唑的异恶唑衍生物的研究表明,它们对各种癌细胞系具有显著的抗癌活性,突出了类似化合物在癌症治疗中的潜力。发现这些化合物主要通过线粒体依赖性途径激活 p53 来诱导癌细胞的 G2/M 细胞周期停滞和细胞凋亡 (Kumbhare 等人,2014 年)。这表明可以探索像 4-氟-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺这样的衍生物的抗肿瘤特性。

驱虫和抗菌活性

另一项研究重点关注氟代取代苯并噻唑的合成,用于生物和药理筛选,揭示了它们的抗菌活性。这强调了氟代苯并噻唑在开发新的抗菌剂中的潜力,这种潜力可以扩展到具有类似结构框架的化合物 (Javali 等人,2010 年)。

安全油墨的开发

氟代苯并噻唑也因其在安全油墨中的应用而受到研究。一种源自苯并噻唑结构的新型 V 形分子表现出形态依赖性荧光变色,显示出用作安全油墨的潜力。这表明氟代苯并噻唑衍生物可以在防伪措施中找到应用 (Lu 等人,2016 年)。

合成和药物开发

氟代苯并噻唑在氨基酸前药的合成中得到重点关注,展示了它们在改善药物特性(例如溶解性和治疗功效)方面的作用。这一研究领域表明氟代苯并噻唑在开发新的药理活性剂中的价值,可能包括 4-氟-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺等衍生物 (Bradshaw 等人,2002 年)。

材料科学应用

苯并噻唑衍生物的研究还延伸到材料科学领域,在那里它们的光学和电子特性被用于开发用于电子和光子应用的新材料。这包括合成具有抗菌和抗癌活性的新型氟代 1,2,3-三唑标记的氨基双(苯并噻唑)衍生物,表明在医学和技术中具有广泛的应用 (Kumbhare 等人,2014 年)。

作用机制

未来方向

Thiazoles, including “4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine”, have shown notable pharmacological actions, making them a significant potential class of compounds in the chemical world . Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the thiazole scaffold .

属性

IUPAC Name |

4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3S2/c15-8-4-3-7-11-12(8)17-14(20-11)18-13-16-9-5-1-2-6-10(9)19-13/h3-4,7H,1-2,5-6H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTGBYOYPZBOCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2540521.png)

![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B2540522.png)

![Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B2540528.png)

![(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2540530.png)

![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2540533.png)

![2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2540535.png)

![Methyl 3-({2-[(2-{[2-(cyclohexylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2540542.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2540543.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide](/img/structure/B2540544.png)